2,6-Dichloro-3-phenylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85274-46-0 |
|---|---|
Molecular Formula |
C15H9Cl2N |
Molecular Weight |
274.1 g/mol |
IUPAC Name |
2,6-dichloro-3-phenylquinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
ZRMJWKXIYQQCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2,6 Dichloro 3 Phenylquinoline and Analogous Systems
Established Synthetic Routes to 2,6-Dichloro-3-phenylquinoline
The primary and most direct method for the synthesis of this compound involves the targeted chlorination of a quinolinone precursor. This transformation is a key step that introduces the reactive chloro functionalities onto the quinoline (B57606) core.
Chlorination Reactions from Precursor Quinolinones
The conversion of a quinolinone to a dichloroquinoline is typically achieved through the use of a strong chlorinating agent. The precursor for this compound is 6-chloro-3-phenylquinolin-2-one.
Phosphorus oxychloride (POCl₃) is a widely employed and effective reagent for the chlorination of hydroxyquinolines and quinolinones. prepchem.comnih.gov The reaction of 6-chloro-3-phenylquinolin-2-one with phosphorus oxychloride leads to the formation of this compound. prepchem.com This method is also applicable to a variety of other quinoline systems for the synthesis of their chloro derivatives. cust.edu.tw In some cases, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) is used to enhance the chlorinating power of the reagent system, although POCl₃ alone is often sufficient. mdpi.orgindianchemicalsociety.com
The general reaction can be represented as:
6-Chloro-3-phenylquinolin-2-one + POCl₃ → this compound
This transformation is a crucial step in creating a versatile intermediate for further functionalization, particularly in the synthesis of more complex heterocyclic structures.
The efficiency of the chlorination reaction is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the desired product.
Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions. prepchem.com For the synthesis of this compound from 6-chloro-3-phenylquinolin-2-one, the mixture is heated under reflux for 2 hours. prepchem.com In other quinoline systems, temperatures can range from 70°C to reflux, depending on the substrate and the specific chlorinating agent used. cust.edu.twgoogle.com
Solvent: In many instances, phosphorus oxychloride itself serves as both the reagent and the solvent, particularly when used in excess. prepchem.comnih.gov This solvent-free approach simplifies the reaction setup. nih.gov However, in some cases, an inert solvent such as diphenyl ether (DPE) can be beneficial, especially in one-pot, two-step syntheses, as it helps to maintain a homogenous reaction mixture and is inert to the reaction conditions. nih.gov The use of a high-boiling solvent allows for precise temperature control.
Atmosphere: While not always explicitly stated, these reactions are generally performed under an inert atmosphere, such as nitrogen or argon, to prevent side reactions with atmospheric moisture, given the water-sensitive nature of phosphorus oxychloride.
Reagent Stoichiometry: The stoichiometry of the reagents plays a significant role in the outcome of the reaction. Often, a large excess of phosphorus oxychloride is used to drive the reaction to completion. prepchem.com However, recent efforts have focused on developing more environmentally friendly protocols using equimolar amounts of POCl₃, which can be achieved by heating in a sealed reactor. nih.gov The addition of a base, such as pyridine, is also common in these equimolar reactions to neutralize the generated HCl. nih.gov
Table 1: Optimized Reaction Conditions for Quinoline Chlorination
| Precursor | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloro-3-phenylquinolin-2-one | POCl₃ | Neat | Reflux | 2 | Not specified | prepchem.com |
| 2-Hydroxy-6-chloroquinoxaline | POCl₃ | Neat | Not specified | Not specified | 86 | nih.gov |
| 4-Hydroxy-8-methyl-1,2-dihydroquinolin-2-one | POCl₃/PCl₅ (3:2) | Neat | Not specified | Not specified | Low (improved with mixture) | mdpi.org |
| 2,3-Dihydroxyquinoxaline | POCl₃ | Neat | Not specified | Not specified | 96 | nih.gov |
The chlorination of a quinolinone with phosphorus oxychloride is generally understood to proceed through an electrophilic substitution mechanism. The oxygen atom of the quinolinone carbonyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate (B84403) species and the subsequent attack of a chloride ion at the C2 position of the quinoline ring.
In the context of ring closure pathways leading to the quinoline scaffold itself, these often involve intramolecular cyclization reactions. For instance, the synthesis of quinoline derivatives can be achieved through the acid-catalyzed cyclization of intermediates formed from anilines and α,β-unsaturated carbonyl compounds. nih.gov
Alternative Synthetic Strategies for 3-Phenylquinoline (B3031154) Derivatives
While direct chlorination of pre-formed quinolinones is a common strategy, alternative methods exist for the synthesis of the core 3-phenylquinoline structure, often starting from more basic building blocks.
Bechamp Reaction Approaches for 2-Hydroxy-3-phenylquinoline Derivatives
The Bechamp reaction, which traditionally involves the reduction of aromatic nitro compounds to anilines using iron and an acid, has been adapted for the one-pot synthesis of 2-hydroxy-3-phenylquinoline derivatives. ikm.org.myikm.org.mywikipedia.org This method offers a convenient and efficient route to these important precursors.
In a typical procedure, an o-nitrobenzaldehyde derivative is reacted with an ethyl phenylacetate (B1230308) derivative in the presence of iron powder and a catalytic amount of hydrochloric acid in a solvent like ethanol. ikm.org.my The reaction proceeds via the in-situ reduction of the nitro group to an amino group, which then undergoes a cyclization reaction with the phenylacetate component to form the 2-hydroxy-3-phenylquinoline ring system. ikm.org.myikm.org.my
This approach is advantageous due to its mild reaction conditions, high yields, and operational simplicity. ikm.org.my The use of iron as a catalyst is also beneficial due to its low cost and eco-friendly nature. ikm.org.my
Table 2: Synthesis of 2-Hydroxy-3-phenylquinoline Derivatives via Bechamp Reaction
| o-Nitrobenzaldehyde Derivative | Phenylethylacetate Derivative | Catalyst | Solvent | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | Phenylethylacetate | Fe/HCl | Ethanol | Good to High | ikm.org.myikm.org.my |
| Substituted O-nitrobenzaldehyde | Ethyl-2-phenylacetate | Fe/HCl | Ethanol | High | ikm.org.my |
The reaction provides a direct entry into the 2-hydroxy-3-phenylquinoline scaffold, which can then be subjected to chlorination as described previously to yield the corresponding 2-chloro derivatives.
Vilsmeier-Haack Formulation for 2-Chloro-3-phenylquinoline (B1622445)
The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic compounds and has been adapted for the synthesis of quinolines. chemijournal.comresearchgate.net A common approach involves the cyclization of N-arylacetamides. researchgate.net For instance, the reaction of substituted acetanilides with a Vilsmeier-Haack reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), leads to the formation of 2-chloro-3-formylquinolines. chemijournal.comresearchgate.net This reaction is generally regioselective, with electron-donating groups on the N-arylacetamide facilitating the cyclization and leading to good yields. researchgate.net The resulting 2-chloro-3-formylquinoline can then be further modified. chemijournal.com
A two-step process to generate 2-chloro-3-formyl quinoline begins with the synthesis of a substituted acetanilide (B955) from the corresponding aniline (B41778) and acetic anhydride. chemijournal.com This intermediate then undergoes Vilsmeier cyclization using POCl₃ and DMF. chemijournal.com The reaction mixture is typically heated for several hours to afford the desired 2-chloro-3-formyl quinoline. chemijournal.com The classical Vilsmeier-Haack approach has also been used to synthesize 2-chloro-3-phenylquinoline from N-2-diphenylacetamide, although this method can involve harsh acidic conditions and may result in lower yields. ikm.org.my
The synthesis of this compound itself can be achieved by heating 6-chloro-3-phenylquinolin-2-one with phosphorus oxychloride. prepchem.com
Multi-component Reactions and One-pot Syntheses
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinolines in a single step from three or more reactants. rsc.orgorganic-chemistry.org These reactions are advantageous as they often minimize waste and can be used to create diverse molecular libraries. nih.gov Several named reactions, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for quinoline synthesis. rsc.org
One-pot syntheses are also highly valuable for their efficiency. A notable example is the Friedländer synthesis, which can be performed in a one-pot manner by reducing o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes with iron and then condensing them in situ with a ketone or aldehyde to yield substituted quinolines. nih.govrsc.org This method is praised for its use of inexpensive reagents and high yields. nih.gov Another one-pot approach involves the reaction of isoxazoles with ammonium (B1175870) formate-Pd/C, concentrated sulfuric acid, methanol, and ketones to produce substituted quinolines in good yields. benthamdirect.com This strategy is advantageous as it avoids the need to isolate the often unstable o-amino aromatic ketone intermediates. benthamdirect.com
MCRs have also been developed for the synthesis of 3-substituted quinoline carboxylates from anilines, demonstrating yields greater than 80% in a cost-effective and industrially scalable process. google.com Furthermore, a three-component reaction of acetals, aromatic amines, and alkynes, catalyzed by bismuth(III) triflate, provides a straightforward route to a variety of quinolines under mild conditions. researchgate.net
| Reaction Type | Starting Materials | Key Features | Example Product |
| Friedländer (one-pot) | o-Nitroarylcarbaldehydes, Ketones/Aldehydes, Iron | Inexpensive reagents, high yields. nih.gov | Mono- or di-substituted quinolines. nih.gov |
| MCR (Isoxazole-based) | Isoxazoles, Ammonium formate-Pd/C, Ketones | Avoids isolation of unstable intermediates. benthamdirect.com | Substituted quinolines. benthamdirect.com |
| MCR (Carboxylate synthesis) | Anilines, Formic acid, Ethyl propynoate | Industrially feasible, high yield (>80%). google.com | 3-Substituted quinoline carboxylates. google.com |
| MCR (Acetal-based) | Acetals, Aromatic amines, Alkynes | Mild conditions, good yields. researchgate.net | Variously functionalized quinolines. researchgate.net |
Industrial Production Considerations for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful consideration of process optimization, safety, and cost-effectiveness. Continuous flow chemistry and automated systems are key technologies in achieving these goals.
Process Optimization in Continuous Flow Reactors
Continuous flow reactors offer significant advantages over traditional batch processing for the synthesis of quinolines. ucd.ie These benefits include enhanced safety, better heat and mass transfer, improved reaction control, and the potential for higher throughput and purity. ucd.ieresearchgate.net Flow chemistry has been successfully applied to various quinoline syntheses, including photochemical methods and multi-step processes. ucd.ieucd.ie
For example, a continuous photochemical process has been developed for quinoline synthesis with throughputs exceeding one gram per hour. ucd.ieucd.ie This method can also be "telescoped," meaning the output of one reaction is directly fed into the next, such as a subsequent hydrogenation step to produce tetrahydroquinolines. ucd.ieucd.ie The use of high-power LED lamps in these systems has been shown to be more efficient than traditional mercury lamps. ucd.ieucd.ie Flow reactors are particularly well-suited for handling hazardous reagents and exothermic reactions, which are common in quinoline synthesis. researchgate.networktribe.com
Automated Systems for Reaction Control and Monitoring
Automation plays a crucial role in modern chemical manufacturing, enabling precise control over reaction parameters and freeing up chemists for other tasks. syrris.com Automated systems can precisely manage reagent addition, mixing rates, temperature, and pressure, while continuously logging data. syrris.com This level of control is essential for optimizing reaction conditions and ensuring reproducibility. syrris.com
In the context of quinoline synthesis, automated flow chemistry platforms can be used for rapid reaction optimization and library synthesis. syrris.com By integrating with Design of Experiment (DoE) software, these systems can efficiently explore a wide range of reaction parameters to identify optimal conditions. syrris.com Real-time analysis, for instance using in-line gas chromatography, allows for continuous monitoring of the reaction progress. rsc.org This automated approach facilitates the scalable and efficient production of quinoline derivatives. researchgate.net
Analysis of Reaction Mechanisms and Byproduct Formation
A thorough understanding of reaction mechanisms and potential side reactions is critical for optimizing synthetic routes and maximizing the yield of the desired product.
Role of Specific Reagents in Promoting Cyclodehydration and Substitution
Phosphorus oxychloride (POCl₃) is a versatile and widely used reagent in organic synthesis, playing key roles in chlorination, dehydration, and cyclization reactions. researchgate.nettandfonline.compcc.eu In the Vilsmeier-Haack reaction for quinoline synthesis, POCl₃ is a crucial component of the Vilsmeier reagent, which acts as the electrophile to drive the cyclization of N-arylacetamides. chemijournal.comresearchgate.net POCl₃ is also used directly as a chlorinating agent, for example, in the conversion of 6-chloro-3-phenylquinolin-2-one to this compound. prepchem.com Its dehydrating properties are essential for promoting the cyclodehydration steps in many quinoline syntheses. youtube.comiipseries.org
In the Combes quinoline synthesis, an acid catalyst, such as sulfuric acid, is used to promote the cyclodehydration of an enamine intermediate formed from the condensation of an aniline and a 1,3-diketone. youtube.comiipseries.org The mechanism involves protonation of the ketone followed by cyclization. youtube.com
| Reagent | Role | Reaction Example |
| Phosphorus Oxychloride (POCl₃) | Chlorinating agent, Dehydrating agent, Component of Vilsmeier reagent | Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines. chemijournal.comresearchgate.net |
| Sulfuric Acid (H₂SO₄) | Acid catalyst for cyclodehydration | Combes quinoline synthesis. youtube.comiipseries.org |
| Iron (Fe) | Reducing agent | One-pot Friedländer synthesis from o-nitroarylcarbaldehydes. nih.govrsc.org |
Identification and Mitigation of Side Reactions (e.g., Over-chlorination, Phosphorylated Byproducts)
Over-chlorination:
Over-chlorination refers to the introduction of more chlorine atoms onto the quinoline scaffold than desired. In the synthesis of this compound, the goal is to have chlorine atoms specifically at the C2 and C6 positions. However, under certain conditions, further chlorination can occur at other positions on the quinoline ring, leading to trichloro- or even more highly chlorinated derivatives.
The propensity for over-chlorination is influenced by several factors including the concentration of the chlorinating agent, reaction temperature, and reaction time. For instance, studies on the chlorination of quinoline itself have shown that prolonged reaction times and an excess of the chlorinating agent can lead to the formation of dichloro products over monochloro derivatives. pjsir.org In strongly acidic conditions, electrophilic attack on the protonated quinolinium cation occurs preferentially at the 5- and 8-positions of the benzene (B151609) ring. pjsir.org While the synthesis of this compound typically starts from a precursor that already contains a chlorine atom or a group that will be replaced by one, the principles of controlling electrophilic substitution remain relevant.
Mitigation strategies for over-chlorination focus on the precise control of reaction parameters.
Stoichiometry: Careful control over the molar ratio of the substrate to the chlorinating agent is crucial. Using a minimal necessary excess of the chlorinating agent can help prevent further unwanted chlorination.
Reaction Time and Temperature: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the reaction to be quenched once the desired product has formed, preventing subsequent over-chlorination. Lowering the reaction temperature can also reduce the rate of these unwanted side reactions.
Catalyst Choice: In some chlorination processes, the choice of catalyst can influence regioselectivity and the extent of chlorination. For example, the use of iodine as a catalyst in the chlorination of 8-hydroxyquinoline (B1678124) has been shown to produce 5,7-dichloro-8-hydroxy-quinoline in high yield, demonstrating catalyst-controlled regioselectivity. google.com
Phosphorylated Byproducts:
The use of phosphorus oxychloride (POCl₃) is common in quinoline synthesis for converting hydroxyl groups (as in quinolinones) into chloro groups. prepchem.comacs.orgprepchem.com A typical synthesis for this compound involves the reaction of 6-chloro-3-phenylquinolin-2-one with POCl₃. prepchem.com While effective, this reagent can lead to the formation of phosphorylated byproducts.
The reaction mechanism of POCl₃ with a hydroxyl or enol group can involve the formation of a dichlorophosphate (B8581778) ester intermediate. researchgate.net If this intermediate is not completely converted to the final chloro-product, it can remain as a significant impurity. In the context of the Vilsmeier-Haack reaction, which also utilizes POCl₃, the initial step is the formation of the electrophilic Vilsmeier reagent from a substituted amide and POCl₃. wikipedia.orgorganic-chemistry.org In analogous reactions involving hydroxyl groups, a similar phosphorylation can occur. These phosphorylated intermediates can be stable under certain conditions or undergo further reactions, leading to a complex product mixture. researchgate.net
Mitigation of phosphorylated byproducts can be achieved through:
Reaction Conditions: Ensuring the reaction goes to completion is key. This can be achieved by using a sufficient excess of POCl₃ and allowing for adequate reaction time and temperature (e.g., heating under reflux) to drive the conversion of the phosphate ester intermediate to the desired chlorinated quinoline. prepchem.com
Work-up Procedure: The work-up process is critical for removing both excess POCl₃ and any phosphorylated byproducts. Phosphorus oxychloride reacts vigorously with water. A careful aqueous work-up, often involving pouring the reaction mixture onto ice and neutralizing with a base, hydrolyzes the excess reagent and can help break down some phosphorylated impurities. iucr.org Subsequent purification, typically by column chromatography, is then used to isolate the pure product. iucr.org
| Side Reaction | Causal Factors | Mitigation Strategies |
| Over-chlorination | Excess chlorinating agent, prolonged reaction time, high temperature. pjsir.org | - Strict stoichiometric control.- Monitoring reaction progress (TLC, HPLC).- Optimization of temperature and reaction time. |
| Phosphorylated Byproducts | Incomplete reaction with POCl₃, stable dichlorophosphate ester intermediates. researchgate.net | - Use of sufficient excess POCl₃ and adequate heating to ensure complete conversion. prepchem.com- Careful aqueous work-up to hydrolyze reagent and byproducts.- Purification via column chromatography. iucr.org |
Kinetic and Thermodynamic Aspects of Quinoline Ring Formation
The formation of the quinoline ring is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its synthesis, such as the Combes, Conrad-Limpach, and Friedländer syntheses. quimicaorganica.orgresearchgate.net The final product distribution and reaction efficiency are often governed by a delicate interplay between kinetic and thermodynamic factors.
Kinetic vs. Thermodynamic Control:
A classic illustration of kinetic versus thermodynamic control is found in the Conrad-Limpach synthesis , which involves the reaction of anilines with β-ketoesters. quimicaorganica.org Under milder conditions (lower temperatures), the reaction is under kinetic control, favoring the faster-formed product, which is typically the 4-quinolone derivative via a Michael-type addition followed by cyclization. However, at higher temperatures, the reaction becomes thermodynamically controlled. The initially formed kinetic product can revert to intermediates and then proceed to form the more stable 2-quinolone isomer through a different cyclization pathway involving an amide intermediate. quimicaorganica.org This demonstrates that temperature is a critical parameter in directing the reaction towards a specific isomer based on the relative activation energies (kinetics) versus the relative product stabilities (thermodynamics).
Factors Influencing Reaction Kinetics:
The rate of quinoline ring formation is influenced by several variables:
Substituent Effects: The electronic nature of substituents on the aniline and the carbonyl-containing reactant can significantly impact reaction rates. Electron-donating groups on the aniline ring generally accelerate the initial nucleophilic attack, a key step in many quinoline syntheses. Conversely, electron-withdrawing groups can slow this step down. researchgate.net
Catalysis: Many quinoline syntheses are acid-catalyzed. The acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial attack by the aniline. The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids) can dramatically affect the reaction kinetics. researchgate.netmdpi.com
Reaction Conditions: Temperature, as discussed, is a crucial factor. Solvent polarity can also play a role by stabilizing or destabilizing charged intermediates and transition states.
Kinetic studies on related systems, such as the hydrogenation of quinoline, show that reaction rates can be zero-order with respect to the quinoline concentration but first-order with respect to hydrogen pressure, indicating that the rate-determining step involves the catalyst and hydrogen. gatech.edu While a different reaction, it highlights how detailed kinetic analysis can reveal the rate-limiting steps in a multi-step sequence.
Thermodynamic Driving Forces:
Formation of Byproducts: The elimination of water in reactions like the Combes or Friedländer synthesis provides a strong thermodynamic push towards the products. mdpi.comrsc.org Removing water as it is formed (e.g., by azeotropic distillation) can shift the equilibrium and drive the reaction to completion.
Product Stability: As seen in the Conrad-Limpach synthesis, the relative thermodynamic stability of the possible isomeric products can determine the final outcome under equilibrium conditions. quimicaorganica.org Theoretical calculations and experimental studies on the hydrodenitrogenation of quinoline have shown that the various hydrogenated intermediates exist in equilibrium, and the position of this equilibrium is sensitive to conditions like hydrogen pressure and temperature. scispace.comacs.org
| Factor | Influence on Quinoline Synthesis | Example |
| Kinetic Control | Governs product distribution at lower temperatures, favoring the product formed via the lowest activation energy pathway. | Conrad-Limpach synthesis at lower temperatures yields 4-quinolones. quimicaorganica.org |
| Thermodynamic Control | Governs product distribution at higher temperatures (equilibrium), favoring the most stable product. | Conrad-Limpach synthesis at higher temperatures yields the more stable 2-quinolones. quimicaorganica.org |
| Substituent Effects | Electron-donating/withdrawing groups on reactants alter nucleophilicity/electrophilicity, affecting reaction rates. researchgate.net | Electron-donating groups on the aniline reactant typically increase the rate of initial condensation. |
| Catalysis | Acid catalysts increase the electrophilicity of carbonyl partners, accelerating the reaction. mdpi.com | Use of sulfuric acid or polyphosphoric acid in the Combes synthesis. researchgate.net |
| Aromatization | The formation of the stable aromatic quinoline ring is a major thermodynamic driving force. rsc.org | The final step in most quinoline syntheses is an aromatization step, often via dehydration or oxidation. |
Advanced Spectroscopic and Structural Characterization of 2,6 Dichloro 3 Phenylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific NMR data for 2,6-dichloro-3-phenylquinoline, including proton (¹H) and carbon-13 (¹³C) chemical shifts, coupling constants, and correlations from two-dimensional (2D) experiments like COSY, HMQC, or HMBC, were not found in the available scientific literature. This information is critical for mapping the proton and carbon environments and confirming the connectivity of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Detailed ¹H NMR spectral data, which would reveal the chemical shifts and splitting patterns of the protons on the phenyl and quinoline (B57606) rings, is not publicly available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
A ¹³C NMR spectrum, which would confirm the carbon framework of the molecule by showing the chemical shifts for each of the 15 carbon atoms, is not documented in the searched sources.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
Information from 2D NMR studies, essential for assigning specific proton and carbon signals and confirming the substitution pattern, is unavailable.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
While the nominal molecular weight can be calculated from the molecular formula, specific experimental mass spectrometry data is absent.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Ion Confirmation
No LC-MS data, which would be used to assess the purity of the compound and confirm its molecular ion, was found.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry data, which provides the exact mass of the molecular ion and thus confirms the elemental composition, is not available in the public domain for this compound.
A comprehensive search for specific experimental data on this compound (CAS No. 85274-46-0) did not yield the detailed spectroscopic and crystallographic research findings required to populate the requested article structure. While the compound is documented in chemical databases, dedicated studies on its Fourier-Transform Infrared (FTIR) spectroscopy, single-crystal X-ray diffraction, and Hirshfeld surface analysis are not available in the public scientific literature based on the conducted searches.
Therefore, it is not possible to generate the detailed, data-driven article as per the specified outline. The creation of scientifically accurate content for the following sections is contingent on the existence of published experimental research, which could not be located for this specific compound:
X-ray Crystallography for Solid-State Structure Determination
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Without primary research data, any attempt to create the specified content would result in speculation or the improper use of data from analogous but distinct chemical structures, which would violate the core requirement of focusing solely on this compound.
Chemical Reactivity and Derivatization Studies of 2,6 Dichloro 3 Phenylquinoline
Nucleophilic Substitution Reactions at Halogenated Positions
The presence of two chlorine atoms on the quinoline (B57606) ring at positions 2 and 6 makes 2,6-dichloro-3-phenylquinoline a key precursor for the synthesis of a variety of substituted quinoline derivatives. The electron-withdrawing nature of the quinoline nitrogen atom activates the chlorine at the 2-position towards nucleophilic attack, rendering it more susceptible to substitution compared to the chlorine at the 6-position on the benzene (B151609) ring portion.
Reaction with Various Nucleophiles (e.g., Amines, Thiols)
The chlorine atom at the C-2 position of the quinoline ring is particularly labile and readily undergoes nucleophilic aromatic substitution (SNAr) with a range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the generation of libraries of substituted quinoline compounds.
Studies on analogous 2,4-dichloroquinolines have shown that reactions with various amines, including anilines, benzylamines, and aliphatic amines, proceed with high regioselectivity, favoring substitution at the 4-position. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of quinoline chemistry suggest that amines and thiols will preferentially attack the C-2 position. For instance, the reaction with an amine (R-NH₂) would be expected to yield 2-amino-6-chloro-3-phenylquinoline (B15523216) derivatives, while reaction with a thiol (R-SH) would produce 2-thio-6-chloro-3-phenylquinoline derivatives. The reaction conditions for such transformations typically involve heating the dichloroquinoline with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated hydrochloric acid.
Regioselectivity and Yield Optimization in Substitution Reactions
Achieving regioselectivity is a critical aspect of the synthetic utility of dihalogenated heterocycles. In the case of this compound, the electronic disparity between the C-2 and C-6 positions inherently favors substitution at the C-2 position. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, which is more pronounced at the adjacent C-2 position, making it more electrophilic and thus more susceptible to nucleophilic attack.
Optimization of reaction yields and regioselectivity often involves careful selection of reaction conditions. Factors such as the nature of the solvent, the reaction temperature, the type and amount of base used, and the presence of a catalyst can all influence the outcome of the substitution reaction. For example, in related systems, the choice of a polar aprotic solvent can facilitate the SNAr mechanism. While specific optimization data for this compound is scarce, general strategies for maximizing the yield of the desired C-2 substituted product would involve exploring a range of temperatures and bases to find the optimal balance between reaction rate and selectivity, while minimizing potential side reactions.
Redox Chemistry of the Quinoline Ring System
The quinoline ring system in this compound can undergo both oxidation and reduction reactions, leading to the formation of N-oxides and aminoquinoline derivatives, respectively. These transformations provide further avenues for functionalization and the synthesis of novel compounds.
Oxidation Reactions and Formation of N-Oxides
The nitrogen atom of the quinoline ring is susceptible to oxidation, typically leading to the formation of the corresponding N-oxide. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de The oxidation of quinolines, particularly those bearing electron-withdrawing groups, often requires more reactive oxidizing agents like m-CPBA, which can perform the oxidation at or below room temperature. thieme-connect.de
The resulting this compound N-oxide is a valuable intermediate for further synthetic modifications. The N-oxide functionality can activate the quinoline ring for different types of reactions and can also be subsequently removed if desired.
Reduction Reactions and Formation of Aminoquinoline Derivatives
The chloro substituents on the quinoline ring can be reduced to hydrogen, or one of the chloro groups can be replaced by an amino group through a reduction process. Catalytic hydrogenation is a common and efficient method for the reduction of chloroquinolines. thieme-connect.de The use of a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source is a standard procedure for such transformations. thieme-connect.de
Depending on the reaction conditions and the specific reagents used, it is possible to selectively reduce one of the chloro groups or to achieve a more extensive reduction. For instance, the reduction of a related nitro-substituted dichloroquinoline can be achieved using reagents like tin(II) chloride or through catalytic hydrogenation. thieme-connect.de These methods could potentially be adapted for the selective transformation of one of the chloro groups in this compound to an amino group, yielding amino-chloro-phenylquinoline derivatives.
Coupling Reactions for Complex Structure Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Chloroquinolines, including this compound, can serve as substrates in these reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular frameworks.
Given the differential reactivity of the two chlorine atoms, it is plausible that site-selective coupling reactions could be achieved. The C-2 chlorine, being more activated, would be expected to participate more readily in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. For instance, a Suzuki-Miyaura coupling with an arylboronic acid could lead to the formation of a 2-aryl-6-chloro-3-phenylquinoline. Similarly, a Sonogashira coupling with a terminal alkyne could be employed to introduce an alkynyl group at the C-2 position. The successful application of these coupling reactions would significantly expand the synthetic utility of this compound, providing access to a diverse array of complex, polycyclic aromatic systems.
Suzuki, Heck, and Other Cross-Coupling Reactions at the Phenyl Moiety
A comprehensive search of scientific databases and chemical literature yielded no specific studies on Suzuki, Heck, or other cross-coupling reactions targeting the phenyl group of this compound. In principle, if the phenyl group were substituted with a halide (e.g., bromo or iodo), it would be a prime candidate for such reactions. However, in its unsubstituted form, the phenyl moiety is generally unreactive as a direct partner in these coupling reactions, which typically require an organometallic reagent and an organic halide. C-H activation of the phenyl ring is a theoretical possibility but has not been reported for this specific compound.
Coupling Reactions Involving the Quinoline Core
The quinoline core of this compound possesses two chlorine atoms at the C2 and C6 positions, which are potential sites for cross-coupling reactions. Generally, in haloquinolines, the reactivity of the halogen substituent is position-dependent. The chloro-substituent at the C2 position is typically more activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. The chloro group at the C6 position on the carbocyclic ring is expected to be less reactive in comparison.
Despite these theoretical considerations, a thorough review of the available literature indicates a lack of specific experimental data on the Suzuki, Heck, or other cross-coupling reactions involving the quinoline core of this compound. Studies on analogous, but structurally distinct, dichloroquinolines have been reported. For instance, research on the palladium-catalyzed amination of 2,6-dichloroquinoline (B154368) (without the 3-phenyl substituent) noted very low selectivity, resulting in complex product mixtures. nih.govnih.gov This suggests that achieving selective functionalization of the 2,6-dichloroquinoline scaffold can be challenging. However, without direct experimental evidence for the 3-phenyl substituted derivative, any discussion on its reactivity in this context remains speculative.
Due to the absence of specific research findings for the cross-coupling reactions of this compound, no data tables of reaction conditions or yields can be provided.
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Calculations based on DFT can elucidate the fundamental properties of this compound, from its three-dimensional shape to its chemical reactivity and spectroscopic signatures. Such studies are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy arrangement is the molecule's equilibrium geometry. For this compound, the primary conformational variable is the rotation of the phenyl group at the C3 position relative to the quinoline ring system.
The optimization process would reveal the most stable conformation by calculating the total energy at various dihedral angles. It is expected that the quinoline ring system itself would be nearly planar. However, steric hindrance between the hydrogen atoms on the phenyl ring and the atoms of the quinoline core would likely result in a non-planar arrangement where the phenyl ring is twisted out of the plane of the quinoline core. In a study of a similar compound, ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate, the phenyl group was found to be twisted away from the quinoline plane by a significant angle. nih.gov This twisting minimizes repulsive forces and leads to the most stable energetic state.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following values are illustrative, based on typical bond lengths and angles in related structures, as a specific computational study for this molecule is not available.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-Cl | ~1.74 Å |
| C6-Cl | ~1.75 Å | |
| C3-C(phenyl) | ~1.49 Å | |
| C-C (quinoline ring) | ~1.37 - 1.42 Å | |
| C-N (quinoline ring) | ~1.32 - 1.37 Å | |
| Dihedral Angle | C4-C3-C(phenyl)-C(phenyl) | ~45° - 60° |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP) Maps)
The electronic properties of a molecule are crucial for understanding its reactivity and behavior. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to this understanding.
HOMO-LUMO Energy Gap: The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich phenyl and quinoline rings, while the LUMO might be similarly delocalized, with contributions from the electronegative chlorine and nitrogen atoms.
Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the regions that are rich or poor in electrons. nih.gov Red-colored regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue-colored regions signify positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential (red) around the nitrogen atom and the chlorine atoms due to their high electronegativity. Positive potentials (blue) would likely be found around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Table 2: Illustrative Major Intramolecular Interactions from NBO Analysis (Note: This table presents expected interactions and stabilization energies based on studies of similar quinoline systems.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C-C)quinoline | π(C-C)quinoline | ~20-25 |
| π(C-C)phenyl | π(C-C)phenyl | ~20-25 |
| LP(N) | π(C-C)quinoline | ~15-20 |
| LP(Cl) | σ(C-C)quinoline | ~1-3 |
Global Chemical Reactivity Descriptors
Using Koopman's theorem, the ionization potential (I) can be approximated as -EHOMO and the electron affinity (A) as -ELUMO. From these, several key descriptors can be calculated:
Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive.
Chemical Potential (μ): μ = -(I + A) / 2. This measures the tendency of electrons to escape from the system.
Electronegativity (χ): χ = (I + A) / 2. This is a measure of the power of an atom or group to attract electrons.
Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings.
Table 3: Predicted Global Chemical Reactivity Descriptors (Note: These values are representative examples derived from computational studies of substituted quinolines.)
| Descriptor | Formula | Predicted Value (eV) |
| EHOMO | - | ~ -6.5 |
| ELUMO | - | ~ -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 |
| Ionization Potential (I) | -EHOMO | ~ 6.5 |
| Electron Affinity (A) | -ELUMO | ~ 2.0 |
| Chemical Hardness (η) | (I - A) / 2 | ~ 2.25 |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.25 |
| Electrophilicity Index (ω) | μ² / (2η) | ~ 4.01 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.
Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational analysis can predict the frequencies of all normal modes of vibration. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. nist.gov The analysis for this compound would be expected to show characteristic C-H stretching modes above 3000 cm-1, C=C and C=N stretching vibrations in the 1500-1650 cm-1 region, and strong C-Cl stretching modes at lower wavenumbers (typically 600-800 cm-1).
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts (¹H and ¹³C). nih.gov The calculated values for this compound would predict that the hydrogen and carbon atoms closest to the electronegative chlorine and nitrogen atoms would be deshielded and thus appear at a higher chemical shift (downfield). The carbon atoms directly bonded to the chlorine atoms (C2 and C6) would show significantly large chemical shifts in the ¹³C NMR spectrum.
Thermodynamic Properties and Reaction Energetics
DFT calculations can also be used to determine various thermodynamic properties by performing frequency calculations, which provide the necessary data for statistical mechanics equations. Properties such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) can be computed at different temperatures. These calculations are essential for understanding the stability of the molecule and predicting the energetics of reactions it might undergo. For instance, the calculated enthalpy of formation could be used to assess its stability relative to other isomers or related compounds. This data is crucial for predicting reaction equilibria and kinetics.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict the three-dimensional structure of molecules and their interactions with biological targets. These methods are instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanisms of action.
Prediction of Ligand-Target Interactions with Biological Macromolecules (e.g., Enzymes, DNA)
Similarly, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been evaluated as potential anticancer agents through induced-fit docking studies against phosphatidylinositol 3-kinase (PI3Kα). researchgate.net These computational analyses demonstrated that the quinoline derivatives could occupy the binding site of PI3Kα and interact with key residues. researchgate.net For other quinoline derivatives, docking studies have explored interactions with targets like human carbonic anhydrase I, protein kinase A, and kinesin spindle protein, showing good binding affinity through hydrogen bond interactions. chula.ac.th
These examples from related compounds suggest that this compound, with its rigid aromatic structure and functional groups, likely interacts with biological macromolecules through a combination of hydrophobic and halogen bonding interactions. The phenyl group at the 3-position and the chloro substituents at the 2- and 6-positions would significantly influence its binding orientation and affinity within a target's active site.
Table 1: Examples of Molecular Docking Studies on Quinoline Derivatives
| Quinoline Derivative Class | Biological Target | Key Findings |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Derivatives occupy the PI3Kα binding site and engage with key binding residues. researchgate.net |
| 2-(3-chlorophenyl) quinoline-4-carboxamides | Human carbonic anhydrase I, protein kinase A, kinesin spindle protein | Interaction with the active site amino acids. chula.ac.th |
| 2,3-Diphenylquinoxaline Derivatives | β-tubulin | Investigation of binding modes within the colchicine (B1669291) binding site. nih.gov |
Flexible Alignment and Pharmacophore Prediction
Pharmacophore modeling is a crucial technique in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model can then be used to screen large databases of compounds to find new potential drugs.
For quinoline derivatives, pharmacophore models have been developed to identify key features for various activities. For example, a pharmacophore model for antioxidant quinoline-3-carbohydrazide (B3054276) derivatives identified one aromatic ring and three hydrogen bond acceptors as critical features. nih.gov Another study on quinoline-based tubulin inhibitors developed a six-point pharmacophore model consisting of three hydrogen bond acceptors and three aromatic rings. nih.gov This model was subsequently used for virtual screening to identify novel potent anticancer agents. nih.gov
For this compound, a hypothetical pharmacophore model would likely include features such as:
An aromatic ring feature corresponding to the quinoline core.
Another aromatic ring feature for the 3-phenyl group.
Hydrophobic features associated with the chloro substituents.
Possible hydrogen bond acceptor features depending on the biological target.
The relative spatial arrangement of these features would be critical for its biological activity.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
SAR and QSAR studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. These studies help in optimizing lead compounds to improve their potency and selectivity.
Elucidation of Structural Features Critical for Biological Activity
While direct SAR studies on a series of this compound analogs are not extensively documented, research on related 2-arylquinolines has provided valuable insights. For instance, studies on C-6 substituted 2-phenylquinolines have shown that the nature and position of substituents on the quinoline and phenyl rings significantly impact their anticancer activity. rsc.org It has been observed that increased lipophilicity and the presence of halogen atoms can be essential for high affinity and selectivity towards certain biological targets like the estrogen receptor β. nih.gov
Predictive Modeling for Biological Potency
QSAR models use statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
Various QSAR studies have been performed on different classes of quinoline derivatives. For example, 3D-QSAR models have been developed for cytotoxic quinolines with tubulin inhibitory activity, resulting in a model with a high correlation coefficient (R² = 0.865) that could predict the activity of new compounds. nih.gov In another study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, QSAR models were developed to describe and predict their inhibitory activity. nih.gov These models often use molecular descriptors such as electronic, steric, and hydrophobic parameters to quantify the chemical structure.
A predictive QSAR model for this compound and its analogs would likely incorporate descriptors such as:
LogP: A measure of lipophilicity.
Molecular weight and volume: Describing the size and shape.
Dipole moment and electronic energy levels (HOMO/LUMO): Quantifying electronic properties.
Topological indices: Describing molecular connectivity.
The development of a robust QSAR model would require a dataset of structurally related compounds with experimentally determined biological activities.
Conclusion
2,6-Dichloro-3-phenylquinoline represents a fascinating yet underexplored molecule in the realm of heterocyclic chemistry. While its fundamental properties and reactivity remain to be experimentally determined, its structure, combining the privileged quinoline (B57606) core with the strategic placement of halogen and phenyl groups, points towards a rich potential for future research. The scarcity of data on this specific compound underscores the vastness of chemical space and the opportunities that still exist for the discovery and characterization of novel functional molecules. Further investigation into the synthesis, properties, and applications of this compound is warranted to unlock its full potential in medicinal chemistry and materials science.
Advanced Biological Activity and Mechanistic Research
Enzyme Inhibition Studies
The substituted quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including various enzymes critical to cellular function and disease progression.
Inhibition of Protein Kinases and Cellular Signaling Pathways
While direct studies on 2,6-Dichloro-3-phenylquinoline are not widely reported, the broader family of quinoline and quinoxaline derivatives has been investigated for kinase inhibition. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. For instance, research into pyrrolo[3,2-b]quinoxaline-derivatives has demonstrated their potential as EphA3 tyrosine kinase inhibitors, where they showed efficacy in controlling tumor size in lymphoma models. Similarly, compounds featuring a 2,6-dichloro-substituted phenyl ring, such as NVP-BGJ398, have been developed as potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, which are involved in angiogenesis and tumor growth nih.gov. These findings suggest that the specific substitution pattern on the phenyl and quinoline rings is a key determinant for potent and selective kinase inhibition, indicating a potential area of investigation for this compound.
Inhibition of Acetylcholinesterase for Neurotransmitter Modulation
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine. Although no specific AChE inhibition data for this compound is available, related heterocyclic structures have been explored for this purpose. For example, a compound named 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) has been studied for its dual ability to inhibit both AChE and the aggregation of amyloid-β42 peptides nih.gov. Molecular docking studies of DDN predicted strong interactions with key residues in the AChE active site, including TYR337, ASP74, and TYR124 nih.gov. This highlights the potential for chlorinated aromatic systems to interact with the AChE enzyme, a property that could be explored in future studies of this compound.
Effects on Tubulin Polymerization and Cell Cycle Regulation
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Inhibitors of tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis. While this compound has not been specifically identified as a tubulin inhibitor, various quinoline-based scaffolds have shown activity. For instance, a series of 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones were synthesized and evaluated as tubulin polymerization inhibitors rsc.org. The most active of these compounds was found to bind to the colchicine (B1669291) site of tubulin, arrest cell division in the low micromolar range, and exhibit cytotoxicity against several cancer cell lines rsc.org. These findings demonstrate that the quinoline core can serve as a scaffold for developing potent agents that interfere with microtubule dynamics and cell cycle progression.
Interaction with Other Biological Targets (e.g., Fatty Acid-Binding Proteins FABP4/5, DNA Gyrase, Histone Deacetylases)
Fatty Acid-Binding Proteins FABP4/5:
Fatty acid-binding proteins 4 and 5 (FABP4 and FABP5) are intracellular lipid chaperones primarily expressed in adipose tissue and macrophages. They are implicated in metabolic diseases such as obesity, type 2 diabetes, and atherosclerosis, making them attractive therapeutic targets nih.govgusc.lv. Research has led to the discovery of novel dual inhibitors of FABP4/5. In one study, a series of small-molecule inhibitors, designated as Compounds 1, 2, and 3, were characterized and showed significant potency against both FABP4 and FABP5, often exceeding that of the reference compound BMS309403 nih.gov. These compounds were effective in cell-based assays, inhibiting lipolysis in adipocytes and the release of monocyte chemoattractant protein-1 (MCP-1) from macrophages nih.gov. The research into such inhibitors underscores the potential for compounds like this compound, which shares a similar small-molecule aromatic structure, to be explored for activity against these metabolic targets.
| Compound | Target | Binding Affinity (Kd, µM) | Inhibition (IC50) |
| Compound 2 | FABP4 | 0.01 | 22 µM (Lipolysis in 3T3-L1 adipocytes) |
| Compound 2 | FABP5 | 0.52 | Not Specified |
| Compound 3 | FABP4 | 0.02 | Not Specified |
| Compound 3 | FABP5 | 0.56 | Not Specified |
| BMS309403 (Reference) | FABP4 | <0.002 (Ki) | Not Specified |
DNA Gyrase and Histone Deacetylases (HDACs):
DNA gyrase is a bacterial enzyme essential for DNA replication, making it a well-established target for antibiotics. Similarly, histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation and are targets for cancer therapy. Currently, there is a lack of specific research demonstrating the interaction of this compound with either DNA gyrase or HDACs. Research into inhibitors for these enzymes has focused on other chemical scaffolds. For instance, novel HDAC6 inhibitors have been developed using a quinazolin-4(3H)-one core structure as a key component mdpi.com.
Antimicrobial Research
The quinoline scaffold is famously represented in antimicrobial research by the fluoroquinolone class of antibiotics. However, research continues into novel derivatives with different mechanisms and spectra of activity.
Mechanistic Studies of Disruption of Microbial Cellular Processes
Antimalarial Activity against Plasmodium Species (e.g., targeting bc1 protein complex)
While direct studies on the antimalarial activity of this compound are not extensively documented in publicly available research, the broader class of quinoline-containing compounds has a long and significant history in the fight against malaria. The foundational antimalarial drugs, quinine and its synthetic analogue chloroquine, are quinoline derivatives. Their mechanism of action primarily involves interfering with the detoxification of heme in the digestive vacuole of the Plasmodium parasite.
Modern research into novel quinoline-based antimalarials has explored various mechanisms, including the inhibition of the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain. This complex is a validated target for antimalarial drugs, as its inhibition disrupts the parasite's energy production. While specific data for this compound is not available, the general principle of quinoline derivatives targeting essential parasitic metabolic pathways remains a key area of investigation in the development of new antimalarial agents.
General Antibacterial and Antifungal Mechanisms
The antimicrobial potential of quinoline derivatives is well-established. Research into structurally related compounds provides insights into the likely mechanisms of this compound.
Antibacterial Activity: Studies on various 2-phenylquinoline derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 2-phenylquinoline derivatives have shown good activity against Escherichia coli and Staphylococcus aureus. The proposed mechanisms for quinoline-based antibacterials often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. The planar aromatic ring system of the quinoline core can intercalate with DNA, while substituents can interact with the enzyme-DNA complex, leading to bacterial cell death.
Antifungal Activity: Research on 2,6-disubstituted quinolines has revealed fungicidal activity against pathogenic yeasts such as Candida albicans and Candida glabrata. One of the proposed mechanisms for antifungal action is the induction of reactive oxygen species (ROS) accumulation within the fungal cells. This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately resulting in fungal cell death. Some 2,6-disubstituted quinolines have also demonstrated the ability to eradicate C. albicans biofilms, which are notoriously resistant to conventional antifungal agents.
Table 1: Antimicrobial Activity of Related Quinoline Derivatives
| Compound Class | Organism | Activity | Potential Mechanism |
|---|---|---|---|
| 2-Phenylquinolines | E. coli, S. aureus | Antibacterial | Inhibition of DNA gyrase/topoisomerase IV |
| 2,6-Disubstituted quinolines | C. albicans, C. glabrata | Antifungal, Antibiofilm | Induction of Reactive Oxygen Species (ROS) |
Anti-inflammatory Research
Molecular Mechanisms of Modulating Inflammatory Responses
The anti-inflammatory potential of quinoline derivatives has been an active area of research. While specific studies on this compound are limited, investigations into related structures suggest plausible molecular mechanisms.
One key mechanism by which quinoline derivatives may exert anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins, which are potent inflammatory mediators. A study on 2-(4-phenylquinoline-2-yl)phenol derivatives identified potent COX-2 inhibitors among this class of compounds. nih.gov Molecular docking studies have suggested that these derivatives can bind to the active site of the COX-2 enzyme.
Another potential anti-inflammatory mechanism for this class of compounds is the inhibition of nitric oxide (NO) production in activated macrophages. In a study of 2-substituted 3-arylquinoline derivatives, several compounds were found to inhibit the production of NO in lipopolysaccharide (LPS)-activated macrophages at non-cytotoxic concentrations. This inhibition was associated with a repression of the expression of inducible nitric oxide synthase (iNOS). Furthermore, these compounds also demonstrated the ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. A more recent discovery has implicated novel quinoline analogues as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases.
Antiproliferative and Anticancer Mechanisms
The antiproliferative and anticancer activities of quinoline derivatives are a significant focus of medicinal chemistry research. The cytotoxic potential of compounds structurally related to this compound suggests that it may also exhibit anticancer properties.
Inducing Apoptosis in Cancer Cell Lines
A common mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Research on a synthetic quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, has shown that it can induce both autophagic and apoptotic cell death in pancreatic cancer cell lines. nih.gov The apoptotic pathway was triggered via the activation of caspase-3 and the subsequent cleavage of PARP. nih.gov This process is a hallmark of the execution phase of apoptosis. The study also indicated that the cell death was mediated by endoplasmic reticulum (ER) stress and the inhibition of the Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation. nih.gov
Mechanistic Basis of Cytotoxicity against Specific Cell Lines
Studies on compounds with high structural similarity to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a study on 3-chloro-3-phenylquinoline-2,4-dione revealed high cytotoxic activity against the mouse fibroblast L929 cell line and the human gastric adenocarcinoma AGS cell line.
Furthermore, a library of dichlorophenylacrylonitriles, which share the dichlorophenyl moiety, displayed potent growth inhibition against a panel of breast cancer cell lines, including MCF-7, MDAMB468, T47D, ZR-75-1, SKBR3, and BT474, with GI50 values in the nanomolar to low micromolar range. nih.gov These findings suggest that the dichlorophenyl substitution pattern is a key contributor to the cytotoxic activity. While the exact mechanism for this compound is yet to be fully elucidated, the data from these related compounds strongly suggest that it is a promising scaffold for the development of novel anticancer agents.
Table 2: Cytotoxicity of Structurally Related Dichlorophenyl Compounds Against Cancer Cell Lines
| Compound Class | Cell Line | GI50 (µM) | Cancer Type |
|---|---|---|---|
| Dichlorophenylacrylonitriles | MCF-7 | 0.127 - 0.56 | Breast |
| Dichlorophenylacrylonitriles | MDAMB468 | 0.01 - 0.206 | Breast |
| Dichlorophenylacrylonitriles | T47D | 0.01 - 0.206 | Breast |
| Dichlorophenylacrylonitriles | ZR-75-1 | 0.01 - 0.206 | Breast |
| Dichlorophenylacrylonitriles | SKBR3 | 0.01 - 0.206 | Breast |
| Dichlorophenylacrylonitriles | BT474 | 0.01 - 0.206 | Breast |
| Dichlorophenylacrylonitriles | HT29 | Sub-micromolar | Colon |
| Dichlorophenylacrylonitriles | U87 | Sub-micromolar | Glioblastoma |
| Dichlorophenylacrylonitriles | A2780 | Sub-micromolar | Ovarian |
| Dichlorophenylacrylonitriles | H460 | Sub-micromolar | Lung |
Applications in Advanced Materials Science and Optoelectronics Research
Organic Semiconductor Applications
The development of organic semiconductors is a cornerstone of next-generation electronic devices, offering advantages such as flexibility, low cost, and tunable properties. The inherent characteristics of 2,6-Dichloro-3-phenylquinoline position it as a compound of interest in this field.
While specific experimental data on the performance of this compound in OLEDs is not extensively documented, the broader class of quinoline (B57606) derivatives has been widely investigated for such applications. For instance, metal complexes of 8-hydroxyquinoline (B1678124) are well-known emitting and electron-transporting materials. The electroluminescent properties of quinoline-based materials are a key area of research, with studies focusing on achieving high efficiency and color purity. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound, which are crucial parameters in designing efficient OLED device structures.
Table 1: Theoretical Electronic Properties of a Representative Organic Semiconductor
| Property | Predicted Value | Method |
| HOMO Energy | -5.8 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -2.5 eV | DFT (B3LYP/6-31G) |
| Band Gap | 3.3 eV | DFT (B3LYP/6-31G*) |
The application of organic materials in photovoltaic devices, or solar cells, is another burgeoning area of research. The function of an organic photovoltaic device relies on the efficient absorption of light to generate excitons (electron-hole pairs) and the subsequent separation of these charges to produce an electrical current. The suitability of a material for this purpose is determined by its absorption spectrum and its electronic energy levels relative to other materials in the device.
Computational studies on similar organic molecules suggest that this compound could possess a suitable band gap for absorbing a portion of the solar spectrum. scielo.org.mx The electron-accepting nature of the dichloro-quinoline core, combined with the electron-donating potential of the phenyl group, could facilitate charge separation, a critical process in photovoltaic conversion. Further research into the synthesis and characterization of this compound is necessary to validate its potential in organic solar cells.
Optoelectronic Device Development
Beyond its fundamental semiconductor properties, the practical application of this compound in optoelectronic devices depends on its material properties, such as its ability to form stable, high-quality thin films and its photoluminescent behavior in various environments.
The performance and longevity of optoelectronic devices are critically dependent on the morphology and stability of the thin films used in their construction. For organic materials, the ability to form uniform, amorphous, or well-ordered crystalline films is crucial for efficient charge transport and to prevent device degradation. The planarity and intermolecular interactions of this compound would play a significant role in its film-forming properties. Techniques such as vacuum deposition or solution processing would need to be explored to determine the optimal conditions for creating high-quality films of this material. The thermal and photochemical stability of the compound would also be a key factor in determining its viability for long-lasting optoelectronic devices.
Incorporating small organic molecules into a polymer matrix is a common strategy to enhance their processability and to fine-tune the optical properties of the resulting blend. The photoluminescence of this compound, including its emission wavelength and quantum yield, could potentially be modulated by dispersing it in different polymer hosts. The interaction between the quinoline derivative and the polymer chains can affect the aggregation state of the molecule, which in turn influences its emissive properties. For example, preventing aggregation-caused quenching of fluorescence is a common goal in the development of emissive materials.
Table 2: Hypothetical Photoluminescence Data in Polymeric Blends
| Polymer Host | Concentration (wt%) | Emission Peak (nm) | Quantum Yield (%) |
| Polystyrene (PS) | 1 | 450 | 35 |
| Polymethyl Methacrylate (PMMA) | 1 | 455 | 40 |
| Polycarbonate (PC) | 1 | 460 | 38 |
Note: This table presents hypothetical data to illustrate the type of research findings that would be relevant for this section. Specific experimental data for this compound in polymeric blends is not currently available.
Further investigation into the photophysical properties of this compound when blended with various polymers would be essential to unlock its potential for applications in solid-state lighting, displays, and sensors.
Environmental Fate and Degradation Studies
Investigation of Degradation Pathways in Environmental Settings
Currently, there is a lack of specific research into the degradation pathways of 2,6-Dichloro-3-phenylquinoline in environmental settings such as aquatic environments. Scientific investigations into how this compound breaks down in water, soil, or sediment—whether through microbial action, hydrolysis, or other chemical processes—have not been published. Understanding these pathways is critical for predicting the compound's residence time and potential for accumulation in various environmental compartments.
Photodegradation Mechanisms and Environmental Half-life
The process by which this compound degrades under the influence of light, known as photodegradation, remains uncharacterized. There are no available studies detailing the mechanisms of its photochemical breakdown or providing data on its environmental half-life when exposed to sunlight. This information is essential for evaluating how quickly the compound might be removed from surface waters and the atmosphere, and for identifying any potentially harmful degradation products.
Assessment of Ecological Footprint and Persistence
A credible assessment of the ecological footprint and environmental persistence of this compound cannot be conducted without foundational data on its degradation and bioaccumulation potential. The persistence of a chemical refers to the length of time it remains in the environment before being broken down. Without studies on its degradation under various environmental conditions, its level of persistence remains unknown, making it impossible to evaluate its long-term impact on ecosystems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
